1,N6-Ethenoadenosine-5'-diphosphate sodium salt 1,N6-Ethenoadenosine-5'-diphosphate sodium salt
Brand Name: Vulcanchem
CAS No.: 103213-52-1
VCID: VC0025684
InChI: InChI=1S/C12H15N5O10P2.3Na/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22);;;/q;3*+1/p-3
SMILES: C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Molecular Formula: C12H12N5Na3O10P2
Molecular Weight: 517.17 g/mol

1,N6-Ethenoadenosine-5'-diphosphate sodium salt

CAS No.: 103213-52-1

Cat. No.: VC0025684

Molecular Formula: C12H12N5Na3O10P2

Molecular Weight: 517.17 g/mol

* For research use only. Not for human or veterinary use.

1,N6-Ethenoadenosine-5'-diphosphate sodium salt - 103213-52-1

Specification

CAS No. 103213-52-1
Molecular Formula C12H12N5Na3O10P2
Molecular Weight 517.17 g/mol
IUPAC Name trisodium;[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-oxidophosphoryl] phosphate
Standard InChI InChI=1S/C12H15N5O10P2.3Na/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22);;;/q;3*+1/p-3
Standard InChI Key CDPMPKTUNKCQMT-UHFFFAOYSA-K
SMILES C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Canonical SMILES C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structure

1,N6-Ethenoadenosine-5'-diphosphate sodium salt (CAS No. 103213-52-1) features an etheno bridge connecting the N-1 and N-6 positions of adenine in ADP, creating an imidazo[2,1-f]purine structure. The modification yields a fluorescent compound with distinct spectroscopic properties while maintaining similarity to native ADP. Its molecular structure is represented by the formula C12H12N5Na3O10P2 with a molecular weight of 517.17 g/mol .

The IUPAC name for this compound is trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-oxidophosphoryl] phosphate . This reflects its complex structure consisting of the modified nucleoside with a diphosphate group counterbalanced by three sodium ions.

The structure maintains the ribose sugar and diphosphate group found in natural ADP while featuring the distinctive etheno modification at the adenine base. This modification creates the characteristic fluorescence that makes this compound particularly valuable as a biochemical probe.

Key Structural Identifiers

Identifier TypeValue
Molecular FormulaC12H12N5Na3O10P2
Molecular Weight517.17 g/mol
InChIInChI=1S/C12H15N5O10P2.3Na/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22);;;/q;3*+1/p-3/t6-,8-,9-,12-;;;/m1.../s1
InChIKeyCDPMPKTUNKCQMT-WQWWELOSSA-K
SMILESC1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4C@@HO.[Na+].[Na+].[Na+]

Physical and Chemical Properties

1,N6-Ethenoadenosine-5'-diphosphate sodium salt exhibits several distinctive physical and chemical properties that contribute to its utility in biochemical research.

Physical Properties

The compound is typically provided as a white to off-white solid, soluble in water. Its physical properties are significantly influenced by the etheno modification of the adenine base, which alters the compound's electronic distribution and spectroscopic characteristics compared to natural ADP.

Spectroscopic Properties

One of the most valuable properties of this compound is its intrinsic fluorescence. The etheno modification results in characteristic fluorescence emissions that make it an excellent probe for studying nucleotide binding and interactions. This fluorescence can be monitored to track binding events and conformational changes in proteins that interact with ADP .

Chemical Properties

PropertyValueReference
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count13
Rotatable Bond Count5
Exact Mass516.97524844 Da

The etheno modification significantly alters the hydrogen bonding capabilities of the adenine base. Specifically, the N-1 and N-6 nitrogens become unavailable for hydrogen bonding due to their incorporation into the etheno bridge . This alteration in hydrogen bonding capacity has important implications for how the molecule interacts with proteins and other biological molecules.

Biological and Research Applications

1,N6-Ethenoadenosine-5'-diphosphate sodium salt has found extensive applications in biochemical research, particularly in studies involving nucleotide-binding proteins.

Creatine Kinase Studies

The compound was described to be useful in Nuclear Magnetic Resonance (NMR) studies of ADP binding at the active site of creatine kinase. In these studies, the nuclear Overhauser effect of the H-2 proton on ADP was used to identify the amino acid residue binding ADP. The unavailability of the N-1 and N-6 nitrogens for hydrogen bonding made the compound useful in identifying these H-2 proton couplings more easily .

Myosin Studies

One of the most extensively studied applications involves myosin research. The fluorescence decay of 1,N6-ethenoadenosine diphosphate bound to myosin subfragment 1 (S1) has been studied as a function of temperature. These studies revealed that the decay was biexponential, with the two lifetimes quenched relative to the single lifetime of free 1,N6-ethenoadenosine diphosphate .

Research has shown that at pH 7.5 in 30 mM TES, 60 mM KCl, and 3 mM MgCl2, the equilibrium constant for the conversion of the low-temperature state (S1L.epsilon ADP) to the high-temperature state (S1H.epsilon ADP) was 40 at physiological temperatures, with ΔH° = 13 kcal.mol-1 and ΔS° = 49 cal.deg-1.mol-1 .

Synthesis and Production

The synthesis of 1,N6-ethenoadenosine-5'-diphosphate sodium salt typically involves the modification of adenosine diphosphate through the addition of an etheno bridge between the N-1 and N-6 positions. While specific synthetic routes may vary, the etheno modification is generally achieved through reaction with specific reagents that can create the bridging structure.

Research has demonstrated that similar etheno adducts can form through reactions with lipid peroxidation products. For instance, studies have shown the formation of 1,N6-ethenoadenine and 3,N4-ethenocytosine by reaction of lipid peroxidation products with nucleic acid bases . While this particular research focused on formation in biological systems rather than laboratory synthesis, it provides insight into potential reaction mechanisms.

Hazard TypeClassificationWarning Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation
SupplierProduct DescriptionQuantityPrice (USD)
Biosynth Carbosynth1,N6-Ethenoadenosine-5'-diphosphate, Sodium salt2 mg$163
Biosynth Carbosynth1,N6-Ethenoadenosine-5'-diphosphate, Sodium salt5 mg$350
American Custom Chemicals Corporation1,N6-ETHENOADENOSINE-5'-DIPHOSPHATE SODIUM SALT 98.00%5 mg$505.99
Biosynth Carbosynth1,N6-Ethenoadenosine-5'-diphosphate, Sodium salt10 mg$598
Biosynth Carbosynth1,N6-Ethenoadenosine-5'-diphosphate, Sodium salt25 mg$1250

More recent pricing from Santa Cruz Biotechnology (2025) lists:

  • 5 mg at $304.00

  • 10 mg at $453.00

Related Compounds and Derivatives

1,N6-Ethenoadenosine-5'-diphosphate sodium salt belongs to a family of etheno-modified nucleotides. Related compounds include:

  • 1,N6-Ethenoadenosine (the parent nucleoside without the diphosphate group)

  • 1,N6-Ethenoadenosine-5'-monophosphate (with a single phosphate group)

  • 1,N6-Etheno-ATP (the triphosphate analog)

These related compounds share the etheno modification but differ in their phosphate content, which affects their biological activities and applications in research.

The etheno modification is also found in other nucleotides, including 1,N2-ethenodeoxyguanosine and 3,N4-ethenocytosine, which are studied in different biological contexts, particularly in relation to DNA damage and repair mechanisms .

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